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molecular formula C10H11N3O4 B8336431 3-(3-Oxo-butyrylamino)-pyrazine-2-carboxylic acid methyl ester

3-(3-Oxo-butyrylamino)-pyrazine-2-carboxylic acid methyl ester

Cat. No. B8336431
M. Wt: 237.21 g/mol
InChI Key: XJFXFFMZJJDMKO-UHFFFAOYSA-N
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Patent
US08653078B2

Procedure details

3-Aminopyrazine-2-carboxylic acid methyl ester (12 g) and 2,2,6-trimethyl-[1,3]dioxin-4-one (15.6 ml) were heated to reflux for 6 hours. The reaction mixture was concentrated. The residue was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane 4:1, then ethyl acetate) to give 3-(3-oxo-butyrylamino)-pyrazine-2-carboxylic acid methyl ester as a beige solid (15 g). 1H-NMR (400 MHz, CDCl3): 2.33 (s, 3H), 3.91 (s, 2H), 4.05 (s, 3H), 8.40 (d, 1H), 8.51 (d, 1H), 10.06 (s, 1H) ppm.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
15.6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:10]([NH2:11])=[N:9][CH:8]=[CH:7][N:6]=1)=[O:4].CC1(C)[O:18][C:17](=O)[CH:16]=[C:15]([CH3:20])[O:14]1>>[CH3:1][O:2][C:3]([C:5]1[C:10]([NH:11][C:17](=[O:18])[CH2:16][C:15](=[O:14])[CH3:20])=[N:9][CH:8]=[CH:7][N:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
COC(=O)C1=NC=CN=C1N
Name
Quantity
15.6 mL
Type
reactant
Smiles
CC1(OC(=CC(O1)=O)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (eluent

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=NC=CN=C1NC(CC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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